![molecular formula C12H20ClNO2 B6362425 4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 16383-44-1](/img/structure/B6362425.png)
4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride” is a chemical compound with the CAS Number: 1193389-31-9 . It has a molecular weight of 245.75 and is typically in the form of a powder . The compound is also known as BW-723c86.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO2.ClH/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4;/h5-7,13-14H,8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may require additional analysis or experimental data.科学的研究の応用
Environmental Sorption and Degradation
Compounds with methoxyphenol structures, like 2,4-Dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, demonstrate significant interaction with soil and environmental matrices. Sorption to soil organic matter and minerals like iron oxides is a key factor affecting their environmental fate. Understanding these interactions is crucial for assessing the environmental impact of such compounds and developing strategies for their remediation or controlled use (Werner, Garratt, & Pigott, 2012).
Antitumorigenic and Antiangiogenic Effects
Studies on methoxyestradiol, a metabolite related to methoxyphenols, reveal significant antitumorigenic and antiangiogenic effects, suggesting potential applications in cancer prevention and therapy. The unique properties of methoxyestradiol, possibly mediated by specific cellular receptors, highlight the therapeutic potential of methoxyphenol derivatives in targeting estrogen-induced cancers (Zhu & Conney, 1998).
Wastewater Treatment and Environmental Remediation
The treatment of wastewater containing phenoxy herbicides and other related compounds emphasizes the effectiveness of biological processes and activated carbon in removing toxic pollutants. This research provides insights into optimizing treatment processes for industrial effluents, thereby reducing the environmental release of hazardous compounds (Goodwin et al., 2018).
Chemosensors Development
The development of chemosensors based on methoxyphenol derivatives, such as 4-methyl-2,6-diformylphenol, showcases the potential of these compounds in detecting various analytes. These chemosensors offer high selectivity and sensitivity, presenting applications in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Biomaterials and Biopolymers
Methoxyphenol derivatives also find applications in the modification of biopolymers, such as xylan, to produce ethers and esters with specific properties. These materials have potential uses in drug delivery systems, antimicrobial agents, and as additives in various industrial applications (Petzold-Welcke et al., 2014).
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4-(butylaminomethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-4-7-13-9-10-5-6-11(14)12(8-10)15-2;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDLJYAAYRGCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)
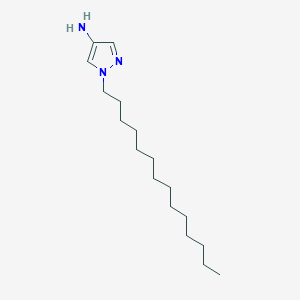
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
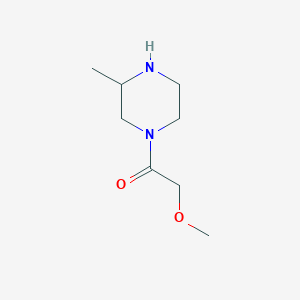
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
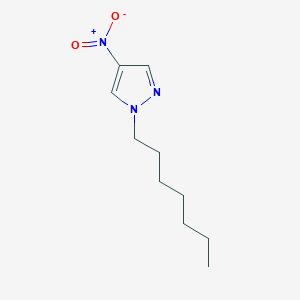
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)
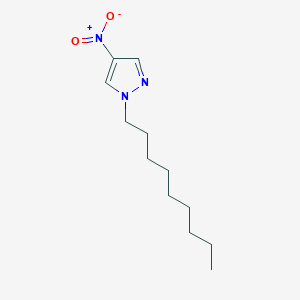
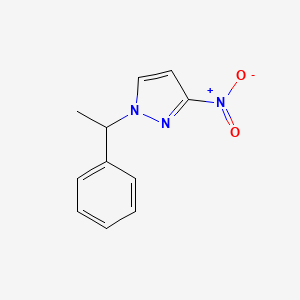
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
